molecular formula C13H15ClN2OS B6444496 1-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)piperidin-4-ol CAS No. 2548981-42-4

1-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)piperidin-4-ol

Cat. No.: B6444496
CAS No.: 2548981-42-4
M. Wt: 282.79 g/mol
InChI Key: URKHVERMAJJLEM-UHFFFAOYSA-N
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Description

1-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)piperidin-4-ol is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their wide range of biological activities and medicinal applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)piperidin-4-ol typically involves the reaction of 5-chloro-4-methyl-1,3-benzothiazole with piperidin-4-ol under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve a high yield of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality and higher efficiency. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the pure compound.

Chemical Reactions Analysis

Types of Reactions

1-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)piperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.

Scientific Research Applications

1-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)piperidin-4-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. Benzothiazole derivatives, including this compound, have been shown to inhibit enzymes such as dihydroorotase, DNA gyrase, and tyrosine kinase . These interactions disrupt essential biological processes in target organisms, leading to their therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: A parent compound with similar structural features.

    5-chloro-2-methylbenzothiazole: A closely related derivative with slight structural variations.

    2-aminobenzothiazole: Another benzothiazole derivative with different functional groups.

Uniqueness

1-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)piperidin-4-ol is unique due to the presence of both the benzothiazole and piperidin-4-ol moieties in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2OS/c1-8-10(14)2-3-11-12(8)15-13(18-11)16-6-4-9(17)5-7-16/h2-3,9,17H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URKHVERMAJJLEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(S2)N3CCC(CC3)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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